N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine
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Overview
Description
Scientific Research Applications
One-Pot Synthesis Applications
One notable application is in facilitating the one-pot synthesis of organic compounds. For instance, methanesulfonic acid catalyzes the synthesis of benzoxazoles from carboxylic acids, showing the potential utility of related sulfonyl compounds in synthesizing heterocyclic structures under mild conditions (Kumar et al., 2008).
Selective Mesylation
Selective mesylation, differentiating amino groups within molecules, is another critical application. This reactivity suggests the potential for N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine to serve as a reagent in selective modification of amino compounds, aiding in the synthesis of complex organic molecules with precise functional group manipulation (Kim et al., 1999).
Catalysis and Reaction Mechanisms
In catalysis, compounds with sulfonyl groups have been explored for their role in stereo- and regioselective reactions. For example, diarylborinic acid-catalyzed reactions involving glycosyl methanesulfonates indicate that sulfonyl-containing compounds could be valuable in developing new catalytic processes for synthesizing complex carbohydrates with high selectivity (D’Angelo et al., 2016).
Organic Synthesis Enhancements
Furthermore, sulfonyl groups are instrumental in activating sp^3 C-H bonds adjacent to a heteroatom for direct alkylation, demonstrating the role of methanesulfonic acid and related sulfonyl compounds in enhancing the efficiency of organic synthesis by promoting direct coupling reactions under environmentally benign conditions (Liu et al., 2013).
Structural and Conformational Studies
Structural studies of sulfonylamides reveal the conformational preferences that influence their reactivity and interaction with biological targets, providing a foundation for designing new molecules with improved activity or specificity based on this compound's structural analogs (Gowda et al., 2007).
Properties
IUPAC Name |
N-benzyl-5-methylsulfonyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-17(15,16)10-12-9(13-14-10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFBJXPKGBRRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NN1)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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